An In-depth Technical Guide to 5-(2-Bromoethyl)-2-methylpyridine
An In-depth Technical Guide to 5-(2-Bromoethyl)-2-methylpyridine
Introduction
5-(2-Bromoethyl)-2-methylpyridine is a heterocyclic aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a methyl group and a reactive bromoethyl side chain, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 5-(2-Bromoethyl)-2-methylpyridine, with a particular focus on its role in pharmaceutical research and development. The strategic positioning of its functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of biologically active compounds and novel materials.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of 5-(2-Bromoethyl)-2-methylpyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C8H10BrN |
| Molecular Weight | 200.08 g/mol [3] |
| CAS Number | 101716-33-4 |
| Appearance | Off-white to yellow or brown solid/powder |
| Melting Point | 45-50 °C |
| Boiling Point | 114-115 °C @ 10 mmHg |
| Solubility | Soluble in chloroform and methanol |
Synthesis and Reactivity
Synthesis
The synthesis of 5-(2-Bromoethyl)-2-methylpyridine typically involves multi-step reaction sequences starting from simpler pyridine derivatives. One common approach involves the functionalization of 2-methylpyridine (2-picoline). A notable patented method describes a multi-step synthesis beginning with the reaction of diethyl malonate and an alkali metal, followed by condensation with 5-nitro-2-chloropyridine and subsequent decarboxylation to yield 5-nitro-2-methylpyridine.[4][5] This intermediate then undergoes hydrogenation to 5-amino-2-methylpyridine, which is then converted to the final product through a Sandmeyer-type reaction involving diazotization and subsequent reaction with a bromine source.[4][5]
Reactivity
The chemical reactivity of 5-(2-Bromoethyl)-2-methylpyridine is dominated by the bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of nucleophilic substitution reactions, which are fundamental to its utility as a synthetic intermediate. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
The pyridine ring itself can also participate in reactions. The nitrogen atom is basic and can be protonated or alkylated. The ring can also undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive than benzene towards electrophiles.
Applications in Drug Discovery and Development
5-(2-Bromoethyl)-2-methylpyridine is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1][6][7] Its ability to introduce a substituted ethylpyridine moiety into a larger molecule is highly valuable in medicinal chemistry.
A prominent example of its application is in the synthesis of Betahistine, a histamine analog used for the treatment of Meniere's disease. In the synthesis of Betahistine, 5-(2-Bromoethyl)-2-methylpyridine is reacted with methylamine in a nucleophilic substitution reaction.
Beyond its use in specific drug syntheses, this compound is also employed in the development of novel therapeutic agents targeting a range of conditions, including neurological disorders, as well as compounds with antimicrobial and anti-inflammatory properties.[1]
Experimental Protocols
Representative Nucleophilic Substitution Reaction
The following protocol describes a general procedure for the reaction of 5-(2-Bromoethyl)-2-methylpyridine with a generic primary amine (R-NH2) to illustrate its core reactivity.
Materials:
-
5-(2-Bromoethyl)-2-methylpyridine
-
Primary amine (R-NH2)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 5-(2-Bromoethyl)-2-methylpyridine in the chosen anhydrous solvent.
-
Add 1.1 to 1.5 equivalents of the primary amine to the solution. The slight excess of the amine helps to drive the reaction to completion.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(2-methylpyridin-5-yl)ethanamine.
Visualizations
Caption: A generalized workflow for the reaction of 5-(2-Bromoethyl)-2-methylpyridine.
Caption: A hypothetical signaling pathway where a drug derived from the title compound may act.
Safety and Handling
5-(2-Bromoethyl)-2-methylpyridine is an irritant and should be handled with appropriate safety precautions.[8] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[9]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][13] Wash hands thoroughly after handling.[10][12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is sensitive to air and moisture, so storage under an inert atmosphere is recommended.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10][14]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[10][12]
References
-
5-(2-Bromoethyl)-2-(2-methylphenyl)pyridine | C14H14BrN | CID 174535118 - PubChem. (n.d.). Retrieved from [Link]
-
5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem. (n.d.). Retrieved from [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. (n.d.).
-
Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.). Retrieved from [Link]
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. (n.d.).
-
Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Hexamethylene diacrylate - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Harper College. (2010, March 15). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1147893-28-4|5-(2-Bromoethyl)-2-methylpyridine|BLD Pharm [bldpharm.com]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. 5-Bromo-2-methylpyridine | 3430-13-5 [chemicalbook.com]
- 6. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]
- 9. 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 12. chemos.de [chemos.de]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
